2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 663193-45-1
VCID: VC8286718
InChI: InChI=1S/C11H4BrF3INO2/c12-9-6(10(18)19)7(11(13,14)15)4-2-1-3-5(16)8(4)17-9/h1-3H,(H,18,19)
SMILES: C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F
Molecular Formula: C11H4BrF3INO2
Molecular Weight: 445.96 g/mol

2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

CAS No.: 663193-45-1

Cat. No.: VC8286718

Molecular Formula: C11H4BrF3INO2

Molecular Weight: 445.96 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid - 663193-45-1

Specification

CAS No. 663193-45-1
Molecular Formula C11H4BrF3INO2
Molecular Weight 445.96 g/mol
IUPAC Name 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H4BrF3INO2/c12-9-6(10(18)19)7(11(13,14)15)4-2-1-3-5(16)8(4)17-9/h1-3H,(H,18,19)
Standard InChI Key UAVRMFFQTRFMKS-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s quinoline backbone is substituted at positions 2 (bromine), 8 (iodine), and 4 (trifluoromethyl group), with a carboxylic acid moiety at position 3 . This arrangement creates a sterically congested structure, as evidenced by its exact mass of 444.842 g/mol and a halogen-rich composition (Br, I, F) . The trifluoromethyl group enhances electronegativity, potentially influencing reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H4BrF3INO2\text{C}_{11}\text{H}_{4}\text{BrF}_{3}\text{INO}_{2}
Molecular Weight445.96 g/mol
Exact Mass444.842 g/mol
LogP4.32
Polar Surface Area50.19 Ų

Spectroscopic Features

While experimental spectral data (NMR, IR) are unavailable in public records, computational predictions suggest characteristic signals:

  • 1H^1\text{H} NMR: Downfield shifts for H-5 and H-6 due to electron-withdrawing trifluoromethyl and carboxylic acid groups.

  • 13C^{13}\text{C} NMR: Distinct peaks for C=O (carboxylic acid, ~170 ppm) and CF₃ (~120 ppm, quartet from 1JC-F^1\text{J}_{\text{C-F}}) .

Synthesis and Reactivity

Synthetic Routes

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones, followed by halogenation .

  • Metal-Mediated Cross-Coupling: Suzuki-Miyaura reactions using bromo/iodo intermediates, though steric hindrance may limit efficiency .

A related patent (US6500955B1) describes the one-pot synthesis of 2,8-bis(trifluoromethyl)-4-quinolinyl intermediates using phase-transfer catalysis and oxidation . Adapting this method could involve substituting precursors with bromo-iodo building blocks, though yield optimization would be required .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Iodine at position 8 is susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines).

  • Decarboxylation: The carboxylic acid group may undergo thermal or base-induced decarboxylation to form 3-unsubstituted quinolines.

  • Cross-Coupling: Bromine at position 2 could participate in Buchwald-Hartwig amination or Ullmann-type reactions .

PrecautionPPE Required
HandlingNitrile gloves, goggles
Spill ManagementNeutralize with inert absorbent
First Aid (Eye Exposure)15-minute water rinse

Comparison with Structural Analogues

Table 3: Analogues and Properties

CompoundCASMolecular WeightKey Differences
8-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid663193-53-1320.07 g/molIodine replaced by bromine at position 8
2,8-Bis(trifluoromethyl)-4-quinolinyl methanone51773-38-7334.23 g/molCarboxylic acid replaced by ketone

The iodine atom in 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid confers greater polarizability compared to bromine, enhancing its reactivity in photochemical reactions .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using continuous flow chemistry to manage exothermic halogenation steps.

  • Toxicology Studies: Evaluate acute/chronic toxicity in model organisms to assess biomedical potential.

  • Crystallography: Resolve single-crystal structures to understand supramolecular interactions driven by halogen bonds.

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